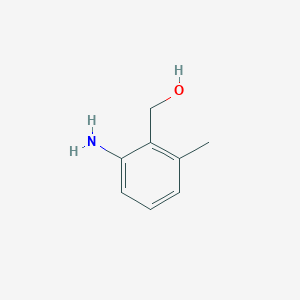

(2-Amino-6-methylphenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

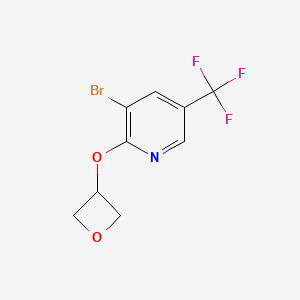

“(2-Amino-6-methylphenyl)methanol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by other names such as 2-Amino-6-methylbenzyl alcohol and 2-Amino-6-methylbenzenemethanol .

Synthesis Analysis

The synthesis of compounds similar to “(2-Amino-6-methylphenyl)methanol” often involves the condensation reaction of 2-substituted 1,3-bis (dimethylamino)-trimethinium salts with diverse aminophenols in the presence of triethylamine in EtOH at reflux .Molecular Structure Analysis

The molecular formula of “(2-Amino-6-methylphenyl)methanol” is C8H11NO . The InChI code for this compound is 1S/C8H11NO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5,9H2,1H3 .Physical And Chemical Properties Analysis

“(2-Amino-6-methylphenyl)methanol” is a solid at room temperature . It has a molecular weight of 137.18 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .科学的研究の応用

Synthesis of Multi-Substituted Arenes

- (Sun, Sun, & Rao, 2014) discuss the preparation of multi-substituted arenes, including derivatives of (2-Amino-6-methylphenyl)methanol, via palladium-catalyzed C-H halogenation. This method offers advantages like higher yields and selectivity compared to traditional approaches.

Direct N-Monomethylation of Aromatic Primary Amines

- The research by (Li et al., 2012) demonstrates a method for the direct N-monomethylation of aromatic primary amines using methanol. This method is environmentally friendly and highly selective.

Lipid Dynamics in Biological Membranes

- (Nguyen et al., 2019) explore the impact of methanol on lipid dynamics, specifically in 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicles. Methanol's role in membrane studies is highlighted, showing its influence on lipid transfer and flip-flop kinetics.

N-Methylation in Pharmaceutical Synthesis

- The study by (Sarki et al., 2021) outlines a method for N-methylation of amines using methanol. This method has applications in the synthesis of pharmaceutical agents like venlafaxine and imipramine.

Visual Enantiomeric Recognition in Chemistry

- (Tsubaki et al., 2005) discuss the use of (2-Pyridyl)phenyl methanol for visual enantiomeric recognition of amino acid derivatives in methanol solution, showing its utility in chiral chemistry.

Biological Conversion of Methanol to Specialty Chemicals

- In the field of metabolic engineering, (Whitaker et al., 2017) demonstrate the engineering of Escherichia coli for converting methanol into metabolites like the flavanone naringenin.

Catalytic Oxidation of Secondary Alcohols

- The research by (Alexandru et al., 2014) presents the use of manganese(II) complexes in the catalytic oxidation of secondary alcohols, a process relevant to industrial chemistry and synthesis.

Enhancing Methanol Tolerance in Bioconversion

- The study by (Wang et al., 2020) on Corynebacterium glutamicum showcases the importance of methanol tolerance in the bioconversion of methanol to chemicals and fuels.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

特性

IUPAC Name |

(2-amino-6-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIHCAGCQVZRTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-6-methylphenyl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2855802.png)

![(2R,6R)-7-Oxa-1,4,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene;dihydrochloride](/img/structure/B2855803.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2855805.png)

![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2855806.png)

![3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2855812.png)

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/no-structure.png)

![1-isopentyl-3,9-dimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855824.png)